2-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-24-15-8-4-5-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-6-2-3-7-13(12)20/h2-10H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNENSUADNCVFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling to form the final product.
Benzofuran Intermediate Synthesis: The benzofuran moiety can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Thiazole Intermediate Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the benzamide moiety can produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its structural properties may be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzofuran and thiazole moieties can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
STK122203 (2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide)
- Structure : Replaces 7-methoxybenzofuran with a 4-methylphenyl group.
- Lack of Benzofuran: Eliminates π-π interactions from the fused aromatic system, possibly reducing target binding affinity .
2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
- Structure : Substitutes benzofuran with pyridin-4-yl.
- Impact :
4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Structure : Fluorine at position 4 of the benzamide; thiazole substituted with 4-methoxyphenyl.
- 4-Methoxyphenyl: Similar electron-donating effects as benzofuran but lacks fused-ring rigidity .
Substituent Variations on the Benzamide Ring
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
- Structure: Replaces 2-fluorine with a phenoxy group.
- Impact: Phenoxy Group: Increases hydrophobicity and steric hindrance, possibly reducing metabolic clearance. Loss of Fluorine: Diminishes electronegative effects critical for target interactions .
3-Fluoro-N-[4-(tert-butyl)-1,3-thiazol-2-yl]benzamide
Functional Group Modifications
Nitazoxanide Derivatives (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide)
Physicochemical Properties
*Estimated based on analogous compounds.
Biological Activity
2-Fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 353.42 g/mol
The compound features a benzamide core substituted with a thiazole ring and a methoxy-benzofuran moiety, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds containing thiazole and benzofuran moieties often exhibit significant anticancer and antimicrobial activities. The thiazole ring has been shown to enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating higher efficacy .
Antimicrobial Activity
In addition to its anticancer potential, the compound has shown promising antimicrobial activity against various bacterial strains:
- Antibacterial Assays : In vitro studies revealed that the compound exhibited activity comparable to established antibiotics such as norfloxacin against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Thiazole Derivatives : A study indicated that thiazole derivatives exhibited significant antitumor activity via the induction of apoptosis in cancer cells. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxic effects .
- Antimicrobial Efficacy : A comparative study on various benzothiazole derivatives showed that modifications in the side chains significantly affected their antibacterial potency, suggesting that structural optimization could lead to more effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
